![molecular formula C19H27FO2 B239054 2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 1649-24-7](/img/structure/B239054.png)
2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one, also known as fluoxymesterone, is a synthetic androgenic steroid that was first synthesized in the 1950s. It is commonly used in the medical field to treat conditions such as hypogonadism, delayed puberty, and breast cancer. In recent years, fluoxymesterone has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Fluoxymesterone works by binding to androgen receptors in the body, which are found in various tissues such as muscle, bone, and the reproductive system. Once bound, 2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-oneone activates the androgen receptor, leading to an increase in protein synthesis and muscle growth. It also has an anti-catabolic effect, meaning it can prevent the breakdown of muscle tissue.
Biochemical and Physiological Effects:
Fluoxymesterone has been shown to increase the production of red blood cells, which can improve endurance and aerobic capacity. It also has a positive effect on bone density, which can help prevent osteoporosis and other bone-related diseases. However, it can also have negative effects on lipid metabolism, leading to an increase in LDL cholesterol and a decrease in HDL cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-oneone in lab experiments is its ability to induce muscle hypertrophy and increase muscle strength. This can be useful in studying the mechanisms of muscle growth and the effects of various interventions on muscle health. However, its potential negative effects on lipid metabolism and liver function must be taken into consideration when designing experiments.
Orientations Futures
There are several potential future directions for research on 2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-oneone. One area of interest is its potential applications in the treatment of muscle wasting diseases such as muscular dystrophy and sarcopenia. Additionally, further research is needed to fully understand the effects of 2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-oneone on lipid metabolism and liver function. Finally, more research is needed to determine the optimal dosing and administration protocols for 2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-oneone in various applications.
Méthodes De Synthèse
Fluoxymesterone can be synthesized through a process known as the Friedel-Crafts acylation of 17α-methyltestosterone with 2-fluorobenzoyl chloride. The reaction is catalyzed by aluminum chloride and occurs in anhydrous conditions. The final product is purified through recrystallization and chromatography.
Applications De Recherche Scientifique
Fluoxymesterone has been studied extensively in the field of sports medicine and exercise physiology. It has been found to increase muscle strength and mass, improve athletic performance, and enhance recovery from exercise-induced muscle damage. Additionally, 2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-oneone has been studied for its potential applications in the treatment of osteoporosis, muscle wasting diseases, and male infertility.
Propriétés
Numéro CAS |
1649-24-7 |
|---|---|
Nom du produit |
2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Formule moléculaire |
C19H27FO2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H27FO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-16(21)15(20)10-19(11,14)2/h9,12-15,17,22H,3-8,10H2,1-2H3 |
Clé InChI |
QRNFMYYNRYGOQD-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C(CC34C)F |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C(CC34C)F |
Synonymes |
2-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodec ahydrocyclopenta[a]phenanthren-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
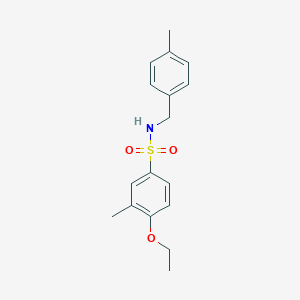
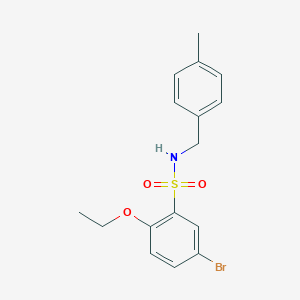
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)
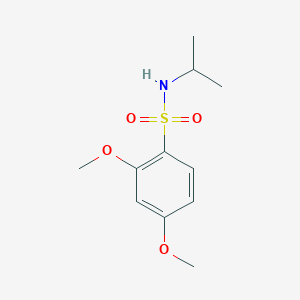
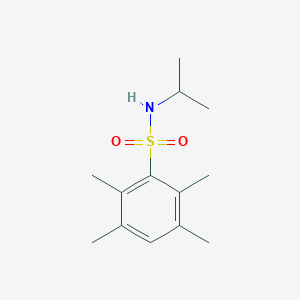


![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
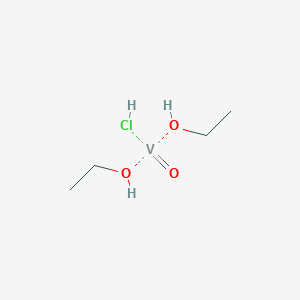
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)